6-Carbamimidoylsulfanylhexyl carbamimidothioate;hydrobromide
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Overview
Description
6-Carbamimidoylsulfanylhexyl carbamimidothioate;hydrobromide is a chemical compound with the molecular formula C8H19BrN4S2. This compound is known for its unique structure, which includes both carbamimidoyl and carbamimidothioate functional groups. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carbamimidoylsulfanylhexyl carbamimidothioate;hydrobromide typically involves the reaction of hexane diisothiourea with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: Hexane diisothiourea and hydrobromic acid.
Reaction Conditions: The reaction is typically conducted at room temperature with constant stirring.
Purification: The product is purified using recrystallization techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
6-Carbamimidoylsulfanylhexyl carbamimidothioate;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: Nucleophilic substitution reactions can replace the carbamimidoyl or carbamimidothioate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
6-Carbamimidoylsulfanylhexyl carbamimidothioate;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Carbamimidoylsulfanylhexyl carbamimidothioate;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamimidothioate: Shares the carbamimidothioate functional group but differs in its overall structure.
Hexane diisothiourea: A precursor in the synthesis of 6-Carbamimidoylsulfanylhexyl carbamimidothioate;hydrobromide.
Uniqueness
This compound is unique due to its dual functional groups, which confer distinct reactivity and potential biological activities. This makes it a valuable compound for various research applications .
Properties
CAS No. |
63498-29-3 |
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Molecular Formula |
C8H19BrN4S2 |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
6-carbamimidoylsulfanylhexyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C8H18N4S2.BrH/c9-7(10)13-5-3-1-2-4-6-14-8(11)12;/h1-6H2,(H3,9,10)(H3,11,12);1H |
InChI Key |
IEDNJUPALKAXOC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCSC(=N)N)CCSC(=N)N.Br |
Origin of Product |
United States |
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